[(E)-docos-13-enyl] acetate
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Overview
Description
Erucyl acetate, also known as 13-docosen-1-ol acetate, is an ester derived from erucic acid and acetic acid. It is a long-chain fatty acid ester with the molecular formula C24H46O2. This compound is primarily found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds. Erucyl acetate is known for its hydrophobic properties and is widely used in various industrial applications, including lubricants, plasticizers, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erucyl acetate can be synthesized through the esterification of erucic acid with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where erucic acid and acetic acid are heated together with the catalyst until the desired ester is formed. The reaction can be represented as follows:
Erucic Acid+Acetic AcidH2SO4Erucyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of erucyl acetate involves the use of large-scale reactors where erucic acid and acetic acid are mixed with a catalyst. The reaction mixture is heated to a specific temperature and maintained under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation to remove any unreacted acids and by-products .
Chemical Reactions Analysis
Types of Reactions: Erucyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, erucyl acetate can be hydrolyzed back to erucic acid and acetic acid.
Oxidation: Erucyl acetate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of erucyl acetate can yield erucyl alcohol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Erucic acid and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Erucyl alcohol and acetic acid.
Scientific Research Applications
Erucyl acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions and as a component in topical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its hydrophobic and lubricating properties
Mechanism of Action
The mechanism of action of erucyl acetate involves its interaction with cellular membranes and enzymes. Upon entering the cytoplasm, erucyl acetate is hydrolyzed to erucic acid and acetic acid. Erucic acid is then activated to erucyl-CoA by acyl CoA synthase, enabling its oxidation. This process involves the transport of erucyl-CoA into various mitochondrial membranes and the mitochondrial matrix with the aid of carnitine palmitoyl transferase. The oxidation of erucyl-CoA generates energy and various metabolites that can influence cellular functions .
Comparison with Similar Compounds
Erucyl acetate can be compared with other long-chain fatty acid esters, such as:
Behenyl acetate: Similar in structure but derived from behenic acid.
Oleyl acetate: Derived from oleic acid and has a shorter carbon chain compared to erucyl acetate.
Stearyl acetate: Derived from stearic acid and has a saturated carbon chain.
Uniqueness of Erucyl Acetate: Erucyl acetate is unique due to its long carbon chain and the presence of a double bond, which imparts specific hydrophobic and lubricating properties. This makes it particularly useful in industrial applications where such properties are desired .
Properties
Molecular Formula |
C24H46O2 |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
[(E)-docos-13-enyl] acetate |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ |
InChI Key |
DFNNQVPOKYHPKD-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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